molecular formula C15H9ClF3NO5 B165782 Acifluorfen-methyl CAS No. 50594-67-7

Acifluorfen-methyl

Cat. No.: B165782
CAS No.: 50594-67-7
M. Wt: 375.68 g/mol
InChI Key: AHGMXAFUHVRQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acifluorfen-methyl is a chemical compound primarily used as a post-emergence herbicide. It is known for its effectiveness against broad-leaved weeds and grasses. The compound is typically used in its sodium salt form and is highly soluble in water. This compound is a derivative of acifluorfen and is recognized for its photobleaching properties, which disrupt the photosynthetic process in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acifluorfen-methyl involves several key steps. The final steps include an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. This intermediate is then hydrolyzed using hydrobromic acid in acetic acid as the solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then formulated into various herbicidal products for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Acifluorfen-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include acifluorfen-amine, acifluorfen-acetamide, and des-carboxy-acifluorfen. These metabolites are often analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques .

Scientific Research Applications

Herbicidal Properties

Acifluorfen-methyl is primarily used as a post-emergent herbicide in various crops, particularly soybeans and peanuts. Its effectiveness lies in its ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX (PPIX), which subsequently causes photodynamic damage to plant cells when exposed to light.

Table 1: Herbicidal Activity of this compound

Crop Weed Control Efficacy Application Timing Mode of Action
SoybeansHighPost-emergentInhibition of PPO
PeanutsModeratePost-emergentInhibition of PPO
Various BroadleafVariablePre- and Post-emergentInhibition of PPO

Case Study: Phytotoxic Effects on Soybean Cells

In controlled experiments, soybean cells treated with this compound exhibited increased leakage of potassium ions (86Rb leakage), indicating cellular damage. The degree of damage was correlated with the accumulation of fluorescent pigments characteristic of PPIX, suggesting that the herbicide's toxicity is closely linked to its photodynamic properties .

Environmental Impact and Safety

While this compound is effective in weed control, its environmental safety profile has been scrutinized. Research indicates that it can act as an endocrine disruptor, affecting various biological pathways in non-target organisms . The potential for bioaccumulation and effects on aquatic ecosystems necessitates careful management and application practices.

Table 2: Environmental Concerns Related to this compound

Concern Details
Endocrine DisruptionPotential agonistic effects on nuclear receptors
Aquatic ToxicityRisk to non-target aquatic organisms
Bioaccumulation PotentialPossible accumulation in food chains

Regulatory Status

This compound is registered for use in several countries, with specific guidelines regarding application rates and timing to minimize environmental impact. The U.S. Environmental Protection Agency (EPA) has evaluated its safety and efficacy, leading to established tolerances for residues in food crops .

Future Research Directions

Ongoing research is focused on enhancing the specificity and efficacy of this compound while mitigating its environmental impacts. Studies are exploring:

  • Development of formulations that reduce off-target effects.
  • Investigation into synergistic effects with other herbicides.
  • Long-term ecological studies assessing the impact on soil health and biodiversity.

Mechanism of Action

Acifluorfen-methyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for chlorophyll synthesis in plants. The inhibition leads to the accumulation of protoporphyrin IX, a phototoxic compound that causes cell membrane damage when exposed to light. This results in the photobleaching and eventual death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acifluorfen-methyl is unique due to its high solubility in water and its effectiveness at lower concentrations compared to similar compounds. Its ability to cause photobleaching makes it particularly effective against a wide range of weeds .

Biological Activity

Acifluorfen-methyl (AFM), a diphenyl ether herbicide, is primarily used in agriculture for weed control. Its biological activity is characterized by its phytotoxic effects on plants, particularly through its interference with chlorophyll biosynthesis and its ability to induce oxidative stress. This article delves into the mechanisms of action, effects on various plant systems, and relevant research findings regarding AFM.

AFM exerts its herbicidal effects primarily through the disruption of chlorophyll biosynthesis. It inhibits the enzyme Mg-chelatase, which is crucial for inserting magnesium into the porphyrin ring of protochlorophyllide. This inhibition leads to an accumulation of protoporphyrin IX, a precursor in the chlorophyll biosynthetic pathway, which subsequently induces photooxidative damage when exposed to light.

Key Findings:

  • Inhibition of Protochlorophyllide Synthesis : AFM treatment results in decreased levels of protochlorophyllide and increased levels of protoporphyrin IX in cucumber cotyledons, indicating a disruption in chlorophyll synthesis pathways .
  • Photooxidative Stress : The accumulation of protoporphyrin IX acts as a photosensitizer, leading to lipid peroxidation and cellular damage upon light exposure. This process is linked to the generation of reactive oxygen species (ROS) that cause cellular injury .

Phytotoxic Effects

AFM's phytotoxicity has been extensively studied in various plant systems, revealing its effects on non-chlorophyllous cells and its action spectrum.

Action Spectrum Studies:

  • Maximum Injury at Specific Wavelengths : Research indicates that AFM causes maximum cellular injury at wavelengths between 350 to 450 nm, with reduced activity observed between 450 and 700 nm. This correlates with the absorption spectrum of protoporphyrin IX .
  • Cellular Damage Correlation : The extent of damage in light-exposed cells correlates with the accumulation of fluorescent pigments characteristic of protoporphyrin IX, suggesting that AFM's phytotoxicity is linked to its ability to disrupt normal pigment synthesis .

Case Studies

Several studies have documented the biological activity and effects of AFM on different plant species:

  • Cucumber Cotyledons : In experiments with cucumber cotyledons, AFM treatment led to significant increases in protoporphyrin IX levels and subsequent membrane disruption under light conditions. The use of gabaculine (an inhibitor of δ-amino levulinic acid synthesis) demonstrated that blocking this pathway could prevent membrane damage induced by AFM .
  • Soybean Cells : A study on non-chlorophyllous soybean cells showed that AFM treatment resulted in increased leakage of potassium ions (measured by 86^{86}Rb leakage), indicating cellular membrane damage. The accumulation of fluorescent pigments was also noted under dark conditions .

Comparative Biological Activity

The following table summarizes key biological activities and effects associated with this compound:

Study/Effect Observation Reference
Protochlorophyllide InhibitionDecreased levels in treated tissues; increased protoporphyrin IX accumulation
Photodynamic ActivityMaximum injury at 350-450 nm wavelengths
Cellular LeakageIncreased 86^{86}Rb leakage in soybean cells
Light-Induced Membrane DamageCorrelation between pigment accumulation and cellular injury

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of acifluorfen-methyl in inducing phytotoxicity?

this compound primarily inhibits protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX, a photodynamic tetrapyrrole. This accumulation generates reactive oxygen species (ROS) under light, causing lipid peroxidation and membrane disruption in plant tissues . Methodological Insight: To validate this mechanism, researchers can quantify porphyrin levels via HPLC in treated tissues (e.g., cucumber cotyledons) under controlled light conditions, comparing results with untreated controls .

Q. How do experimental conditions (e.g., light exposure) influence this compound’s herbicidal activity?

Light is critical for ROS generation post-porphyrin accumulation. Studies show that this compound’s activity is abolished in dark conditions but restored under light (>125 W/m²). Methodological Insight: Design experiments with light/dark treatment groups and measure ethane (a lipid peroxidation biomarker) via gas chromatography to quantify oxidative damage .

Q. What standardized assays are used to evaluate this compound’s efficacy in non-chlorophyllous tissues?

Excised cucumber cotyledon assays are widely used. Key metrics include electrolyte leakage (indicative of membrane damage) and tetrapyrrole quantification via spectrophotometry. Ensure tissue viability by maintaining humidity and temperature during incubation .

Advanced Research Questions

Q. How can contradictory findings on carotenoid involvement in this compound’s mode of action be resolved?

Some studies suggest carotenoids activate peroxidation (e.g., in mustard seedlings), while others (e.g., Scenedesmus algae) show no reduction in peroxidation when carotenoids are depleted . Methodological Insight: Conduct comparative studies across species with varying carotenoid levels, using inhibitors like fluridone to block carotenoid biosynthesis. Analyze ROS kinetics and antioxidant depletion (e.g., ascorbic acid) to identify context-dependent pathways .

Q. What experimental controls are essential to distinguish this compound’s direct effects from secondary stress responses?

Include:

  • Positive controls : Herbicides with known Protox inhibition (e.g., oxyfluorfen).
  • Negative controls : Untreated tissues and tissues treated with antioxidants (e.g., α-tocopherol) to suppress ROS.
  • Technical controls : Validate instrumentation with standard porphyrin solutions .

Q. How can researchers address variability in this compound-induced porphyrin accumulation across plant species?

Variability may stem from differences in antioxidant capacity or Protox isoform sensitivity. Methodological Insight:

  • Perform species-specific dose-response curves.
  • Use transcriptomics to compare Protox gene expression levels.
  • Quantify endogenous antioxidants (e.g., vitamin C) to correlate with tolerance thresholds .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Account for heteroscedasticity with weighted least squares and validate assumptions via residual plots .

Q. How should researchers reconcile discrepancies between in vitro and in vivo studies of this compound?

In vitro assays (e.g., isolated chloroplasts) may lack cellular detoxification mechanisms. Methodological Insight: Cross-validate findings using intact tissue assays and isotopic tracing (e.g., ¹⁴C-labeled this compound) to track translocation and metabolism .

Q. Experimental Design & Reproducibility

Q. What steps ensure reproducibility in this compound bioassays?

  • Standardize growth conditions (light, temperature, soil pH).
  • Replicate treatments across multiple batches.
  • Report raw data and processing steps (e.g., normalization) in supplementary materials .

Q. How can researchers optimize protocols for detecting low-abundance tetrapyrroles in complex matrices?

Use solid-phase extraction (SPE) to purify samples before HPLC-MS analysis. Validate recovery rates with spiked standards and minimize photo-degradation by working under dim light .

Q. Literature Review & Gaps

Q. What gaps exist in current understanding of this compound’s environmental fate?

Limited data on soil metabolites and long-term ecotoxicological impacts. Recommendation: Conduct soil column studies with LC-MS/MS to identify degradation products and assess bioavailability .

Q. How can historical studies on this compound (e.g., 1980s–1990s) inform modern research?

Historical data on porphyrin accumulation in cucumbers remain foundational . However, revisit these studies using advanced tools (e.g., CRISPR-edited plants) to probe gene-specific responses .

Properties

IUPAC Name

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGMXAFUHVRQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041583
Record name Acifluorfen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-67-7
Record name Acifluorfen-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifluorfen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIFLUORFEN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a flask fitted with a drying tube is charged DMSO (10 ml), 2-chloro-4-trifluoromethylphenol (3.93 g, 0.02 mole) and anhydrous potassium carbonate (2.76 g, 0.02 mole). Then methyl 5-chloro-2-nitrobenzoate (4.3 g, 0.02 mole) is added and the reaction mixture warmed to 50° C. for 3 hours. (Gas-liquid chromatography analysis suggested a low conversion to desired product.) The temperature is raised to 60° C. for 16 hours and then to 70° C. for 16 hours. Additional potassium carbonate (1.38 g, 0.01 mole) is added and heating at 70° C. is continued for an additional 5 days, the reaction mixture is cooled to room temperature, poured into a benzene/hexane cosolvent and extracted twice with water. The organic layer is dried with anhydrous sodium sulfate, filtered and the solvent removed under vacuum (110° C., 0.1 mm) to afford 2.0 g, (27% yield) of methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate which is determined by spectral data to be identical with the product of Example 1B.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 5-liter, 4-necked flask fitted with a stirrer, thermometer, addition funnel, reflux condenser and drying tube is added dimethyl sulfoxide (200 ml), 2-chloro-4-trifluoromethylphenol) (715 g, 3.64 mole), and anhydrous potassium carbonate (520 g, 3.72 moles). The reaction mixture is stirred at room temperature overnight under a nitrogen atmosphere. Then methyl 5-fluoro-2-nitrobenzoate (724 g, 3.64 moles) is added over a 1 hour period (slight exotherm to 31° C.). After stirring overnight at room temperature, the inorganic solids are removed by filtration and 1700 ml of dimethyl sulfoxide removed under vacuum (1 mm, pot temp. of 85° C., vapor temp. of -40° C.). The residue is diluted with a large volume of carbon tetrachloride and water washed. The organic layer is dried with anhydrous magnesium sulfate and the solvent removed under vacuum to afford 1142 g of methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate (84% yield). Anal. Calcd. for C15H9ClF3NO5 : C, 47.90; H, 2.42; Cl, 9.45; F, 15.20; N, 3.73. Found: C, 47.83; H, 2.47; Cl, 9.15; L F, 14.84; N, 3.69.
Quantity
724 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
520 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 5-(4-trifluoromethylphenoxy)-2-nitrobenzoate is stirred with a catalytic amount of ferric chloride. The reaction mixture was heated to 70° C. under a continuous stream of chlorine gas. After 2.5 hours, the mixture was taken up in ether, shaken with water and the organic phase was dried over MgSO4. The ether was evaporated to afford methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate. NMR (CDCl3)δ8.2-7 (m,6) 4.0 (2,3). TLC (40% ether/hexane) Rf ≈.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acifluorfen-methyl
Reactant of Route 2
Reactant of Route 2
Acifluorfen-methyl
Reactant of Route 3
Reactant of Route 3
Acifluorfen-methyl
Reactant of Route 4
Reactant of Route 4
Acifluorfen-methyl
Reactant of Route 5
Reactant of Route 5
Acifluorfen-methyl
Reactant of Route 6
Reactant of Route 6
Acifluorfen-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.